molecular formula C10H8Cl2O2 B1403206 3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid CAS No. 1807389-75-8

3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid

Cat. No. B1403206
CAS RN: 1807389-75-8
M. Wt: 231.07 g/mol
InChI Key: HYONGMUZPOUOFN-UHFFFAOYSA-N
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Description

The compound “3-(4,5-Dichloro-2-methylphenyl)prop-2-enoic acid” is likely to be an organic compound, given its structure. It contains a prop-2-enoic acid group (also known as an acrylic acid group), which is a carboxylic acid with a carbon-carbon double bond. It also has a phenyl group (a ring of 6 carbon atoms) with two chlorine atoms and one methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with two chlorine atoms and one methyl group, and a prop-2-enoic acid group attached to the phenyl ring . The presence of the carbon-carbon double bond in the prop-2-enoic acid group and the chlorine atoms on the phenyl ring could have significant effects on the compound’s reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the carboxylic acid group would likely make this compound acidic. The chlorine atoms might make the compound more dense and increase its boiling point compared to compounds with similar molecular weights .

properties

IUPAC Name

3-(4,5-dichloro-2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-4-8(11)9(12)5-7(6)2-3-10(13)14/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYONGMUZPOUOFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 67419113

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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